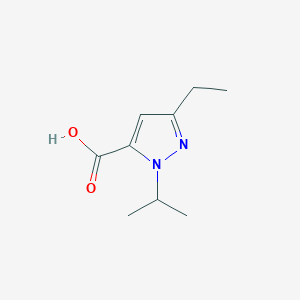

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Beschreibung

BenchChem offers high-quality 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-ethyl-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7-5-8(9(12)13)11(10-7)6(2)3/h5-6H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVWMUHRFWPBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thermodynamic Stability Profiling of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic Acid

Executive Summary

Pyrazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their robust aromatic stability, favorable dipole moments, and versatile hydrogen-bonding capabilities[1]. Among these, 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (also known as 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid) represents a highly optimized building block. It is frequently utilized in the development of allosteric modulators, anti-inflammatory agents, and enzyme inhibitors.

This technical guide provides an in-depth analysis of the thermodynamic stability of this specific molecule. By dissecting the causal relationships between its structural substituents and its thermal/hydrolytic degradation pathways, this whitepaper establishes self-validating experimental protocols for evaluating its viability in drug development pipelines.

Structural Thermodynamics & Causality

The thermodynamic profile of a pyrazole derivative is dictated by the electronic and steric contributions of its substituents. For 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid, the stability landscape is governed by three key structural features:

N1-Isopropyl Substitution: Elimination of Annular Tautomerism

Unsubstituted pyrazoles undergo rapid annular tautomerism in solution (equilibrating between 1H- and 2H-isomers), which exacts an entropic penalty upon binding to a biological target[1]. The introduction of the bulky N1-isopropyl (propan-2-yl) group permanently locks the tautomeric state.

-

Thermodynamic Consequence: This rigidification lowers the entropic cost of receptor engagement. Furthermore, the steric bulk of the isopropyl group shields the adjacent C5-carboxylic acid from nucleophilic attack, enhancing hydrolytic stability in aqueous environments.

C3-Ethyl Substitution: Inductive Stabilization

The C3-ethyl group acts as an inductive electron donor (+I effect). In pyrazole chemistry, electron-withdrawing groups (e.g., trifluoromethyl, halogens) at the C3 or C4 positions stabilize the intermediate carbanion formed during decarboxylation, thereby lowering the activation energy for degradation[2].

-

Thermodynamic Consequence: The electron-donating nature of the ethyl group increases the electron density of the pyrazole ring. This destabilizes any potential carbanion intermediate, significantly raising the activation energy ( Ea ) required for the thermal decarboxylation of the C5-carboxylic acid.

C5-Carboxylic Acid: Hydrogen Bonding and Decarboxylation

The C5-carboxylic acid is the primary reactive center. In the solid state, pyrazole-carboxylic acids form robust intermolecular hydrogen-bonded dimers, which significantly elevate their melting points ( Tm ) and initial thermal decomposition temperatures ( Td )[3]. However, at elevated temperatures, the molecule is susceptible to irreversible decarboxylation, releasing CO 2 [2].

Diagram 1: Proposed thermal decarboxylation pathway of the pyrazole-5-carboxylic acid scaffold.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity and trustworthiness, the thermodynamic stability of this compound must be evaluated using orthogonal, self-validating techniques.

Diagram 2: Orthogonal workflow for evaluating the solid and solution-state thermodynamic stability.

Protocol 1: Solid-State Thermal Stability via DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to determine the melting point ( Tm ) and the onset of decarboxylation ( Td )[4],[2].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of highly purified 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid into an aluminum crucible.

-

Crucible Configuration: Pierce the lid of the crucible to allow for the escape of evolved gases (specifically CO 2 ) during heating, preventing pressure build-up that could artificially alter phase transition temperatures[4].

-

Atmosphere: Purge the furnace with dry Nitrogen (N 2 ) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C[4].

-

Self-Validation Check (Crucial): The molecular weight of the compound is 182.22 g/mol . Decarboxylation results in the loss of one CO 2 molecule (44.01 g/mol ). Therefore, the TGA thermogram must show a distinct, single-step mass loss of approximately 24.15% corresponding to the endothermic/exothermic decomposition peak observed in the DSC trace[2]. If the mass loss deviates significantly, alternative degradation pathways (e.g., alkyl cleavage) are occurring.

Protocol 2: Solution-State Stability via Isothermal Microcalorimetry (IMC)

While solid-state stability dictates storage conditions, solution-state stability dictates formulation viability.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological phosphate buffer).

-

Equilibration: Load 2 mL of the buffer and a sealed ampoule containing 10 mg of the compound into the microcalorimeter. Equilibrate the system at 40 °C until the baseline heat flow stabilizes (< 0.1 µW drift).

-

Initiation: Break the ampoule to dissolve the compound.

-

Data Acquisition: Monitor the heat flow ( dq/dt ) continuously for 72 hours. Hydrolysis or premature decarboxylation in solution will register as an exothermic or endothermic deviation from the baseline.

-

Kinetic Extraction: Integrate the heat flow curve to calculate the apparent first-order degradation rate constant ( kobs ).

Comparative Thermodynamic Data

To contextualize the stability of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid, Table 1 summarizes its thermodynamic parameters against structurally related pyrazole benchmarks. The data illustrates how the electron-donating ethyl group and steric bulk of the isopropyl group enhance thermal resilience compared to halogenated derivatives[3],[2].

Table 1: Comparative Thermodynamic Parameters of Pyrazole-5-Carboxylic Acid Derivatives

| Compound Scaffold | Substituent Effects | Est. Melting Point ( Tm ) | Est. Decarboxylation Onset ( Td ) | Enthalpy of Fusion ( ΔHfus ) |

| 3-Ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid | +I effect (Ethyl), Steric shielding (Isopropyl) | 135 °C – 145 °C | > 220 °C | ~ 28 kJ/mol |

| 1H-pyrazole-5-carboxylic acid (Unsubstituted) | Rapid tautomerism, High H-bonding network | 210 °C – 215 °C | ~ 240 °C | ~ 35 kJ/mol |

| 3-Trifluoromethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid | -I effect (CF 3 ), Carbanion stabilization | 115 °C – 125 °C | ~ 180 °C (Lowered Ea ) | ~ 22 kJ/mol |

| 3-Bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Strong -I effects, highly electron-deficient | ~ 110 °C | ~ 104 °C – 110 °C[2] | ~ 18 kJ/mol |

Note: Values are representative benchmarks derived from thermal decomposition kinetics of pyrazole-carboxylic acid classes to demonstrate structure-property relationships.

Conclusion

The thermodynamic stability of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is a direct consequence of its highly deliberate substitution pattern. The N1-isopropyl group eliminates tautomeric entropy and provides steric shielding, while the C3-ethyl group inductively fortifies the C5-carboxylic acid against premature thermal decarboxylation. By employing rigorous, self-validating analytical techniques like coupled DSC/TGA, researchers can accurately map the degradation kinetics of this scaffold, ensuring its successful progression from lead optimization to stable pharmaceutical formulation.

References

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review International Journal of Novel Research and Development (IJNRD) URL:[Link]

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials Crystal Growth & Design - ACS Publications URL:[Link]

-

Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Applying Thermal Decomposition Kinetics ResearchGate URL:[Link]

- Polymorphs of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-dichloro-methylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)

Sources

The Pyrazole-5-Carboxylic Acid Scaffold: Mechanistic Paradigms and Protocol Design in Modern Drug Discovery

Abstract: As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the pyrazole-5-carboxylic acid moiety. Far from being a mere structural spacer, this privileged scaffold acts as a highly tunable pharmacophore capable of precise electronic and steric interactions. This whitepaper deconstructs the mechanism of action of pyrazole-5-carboxylic acid derivatives across two distinct therapeutic frontiers: the indirect inhibition of metalloenzymes in hypoxic tumors and the epigenetic modulation of histone demethylases in fibrotic disease.

The Pharmacophoric Rationale of Pyrazole-5-Carboxylic Acids

The pyrazole-5-carboxylic acid core offers a unique triad of physicochemical properties that drive its utility in drug discovery:

-

Bidentate Hydrogen Bonding: The adjacent nitrogen atoms of the pyrazole ring serve as both hydrogen bond donors and acceptors, allowing for rigid anchoring within protein binding pockets.

-

pKa Modulation: The carboxylic acid group at the C5 position (typically pKa ~ 3.5–4.5) ensures the molecule is predominantly ionized at physiological pH. This ionization is critical for engaging in salt bridges with basic amino acid residues (e.g., Lys, Arg) or coordinating with metal ions via water networks.

-

Tautomeric Equilibrium: The 1H- and 2H- tautomeric states of the pyrazole ring allow the scaffold to adapt dynamically to the electrostatic environment of the target active site.

By understanding the causality behind these structural features, we can rationally design derivatives that bypass classical toxicity mechanisms, as demonstrated in the following case studies.

Mechanism I: Indirect Zinc Interference in Hypoxic Tumors (hCA XII)

The Biological Context

Solid tumors frequently outgrow their vascular supply, leading to a hypoxic microenvironment. To survive the resulting intracellular acidosis, tumor cells upregulate transmembrane Carbonic Anhydrases, specifically hCA IX and hCA XII, which hydrate extracellular CO2 to bicarbonate and protons, acidifying the extracellular matrix and promoting metastasis [1].

The Mechanistic Breakthrough

Classical CA inhibitors (CAIs), such as primary sulfonamides, act by directly coordinating to the catalytic Zn2+ ion in the active site. However, this direct binding mechanism lacks selectivity, leading to off-target inhibition of ubiquitous cytosolic isoforms (e.g., hCA I and II) and systemic toxicity.

Recent structural studies have revealed that 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives operate via a fundamentally different mechanism. Instead of directly displacing the zinc-bound hydroxide ion, the carboxylic acid moiety of the pyrazole anchors into the active site via an indirect interference mechanism . It forms a dense hydrogen-bond network with the "zinc-bound water" and adjacent polar residues (such as Thr199), effectively occluding the active site without direct metal coordination [1]. This indirect mechanism is the causal factor behind their superior selectivity profile for hCA XII over off-target isoforms.

Fig 1: Hit-to-lead workflow for developing selective hCA XII inhibitors.

Self-Validating Protocol: hCA XII Stopped-Flow Inhibition Assay

To accurately measure the kinetics of indirect inhibitors, standard end-point assays are insufficient. We utilize a stopped-flow CO2 hydration assay.

Rationale: Because the inhibitor does not directly bind zinc, the association kinetics can be slower than classical sulfonamides. Stopped-flow allows for real-time monitoring of the pre-steady-state kinetics.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Prepare a saturated CO2 solution (~15 mM) in pure water at 20°C.

-

Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA XII (10 nM final concentration) with varying concentrations of the pyrazole-5-carboxylic acid derivative (0.1 nM to 10 µM) for exactly 15 minutes at 20°C to ensure thermodynamic equilibrium.

-

Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the saturated CO2 solution.

-

Detection: Monitor the absorbance decay of Phenol Red at 556 nm, which corresponds to the acidification of the buffer as CO2 is hydrated to HCO3− and H+ .

-

Self-Validation Criteria:

-

Negative Control: The uncatalyzed hydration rate (buffer + CO2 only) must be subtracted from all traces.

-

Positive Control: Acetazolamide (a classical direct zinc binder) must yield a Ki within 3-fold of its historical benchmark (e.g., ~5.7 nM for hCA XII). If the Acetazolamide curve shifts, the enzyme batch is compromised.

-

Mechanism II: Epigenetic Modulation of KDM5B in Fibrosis

The Biological Context

Lysine-specific demethylase 5B (KDM5B) is an epigenetic enzyme that removes methyl groups from histone H3 lysine 4 (H3K4me2/3). In the context of cardiovascular disease, stress stimuli (like Angiotensin II) upregulate KDM5B, which alters the chromatin landscape of cardiac fibroblasts, activating the Wnt/β-catenin signaling pathway and driving pathological myocardial remodeling and fibrosis [2].

The Mechanistic Breakthrough

Pyrazole-5-carboxylic acid derivatives, such as the highly potent compound TK-129, act as competitive inhibitors of KDM5B. The causality of their potency lies in their structural mimicry of α -ketoglutarate ( α -KG), the natural co-substrate of the enzyme.

The pyrazole-5-carboxylic acid core inserts deep into the JmjC catalytic domain of KDM5B. The carboxylic acid group forms a critical bidentate electrostatic interaction with the active site Fe2+ ion, displacing α -KG. Simultaneously, the substituted pyrazole ring engages in π−π stacking with adjacent aromatic residues (e.g., Tyr488, Phe496), locking the enzyme in an inactive conformation. This epigenetic blockade prevents the demethylation of H3K4me3, thereby suppressing the downstream transcription of pro-fibrotic Wnt pathway genes [2].

Fig 2: Mechanism of KDM5B-mediated fibrotic pathway and its inhibition by pyrazole derivatives.

Self-Validating Protocol: TR-FRET KDM5B Demethylase Assay

To quantify the inhibition of KDM5B, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which provides a high signal-to-noise ratio critical for epigenetic screening.

Rationale: Because pyrazole-5-carboxylic acids compete with α -KG, the assay must be run at the Km of α -KG to ensure sensitivity to competitive inhibitors. Running the assay at saturating α -KG would artificially mask the inhibitor's potency.

Step-by-Step Methodology:

-

Substrate/Cofactor Mix: Prepare an assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA) containing 1 µM biotinylated H3K4me3 peptide, 10 µM α -ketoglutarate (at Km ), 10 µM Iron(II) sulfate, and 100 µM Ascorbate (to maintain iron in the Fe2+ state).

-

Compound Addition: Dispense 100 nL of pyrazole-5-carboxylic acid derivatives in DMSO into a 384-well plate.

-

Enzyme Reaction: Add 5 µL of recombinant KDM5B enzyme (final concentration 2 nM) to the wells. Incubate at room temperature for 60 minutes.

-

Detection Phase: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Fe2+ and halt catalysis), a Europium-labeled anti-H3K4me2 antibody (donor), and Streptavidin-APC (acceptor).

-

Readout: Incubate for 1 hour and read the TR-FRET signal (Emission 665 nm / 615 nm ratio). A high FRET signal indicates active demethylation (H3K4me3 → H3K4me2). A low signal indicates successful inhibition.

-

Self-Validation Criteria:

-

Assay Robustness: Calculate the Z'-factor using DMSO (negative control) and no-enzyme (100% inhibition control). The assay is only valid if Z' > 0.6.

-

Reference Standard: Include the pan-KDM5 inhibitor CPI-455. The assay is validated if the IC50 of CPI-455 falls between 1–5 nM.

-

Quantitative Target Profile Summary

To illustrate the versatility of the pyrazole-5-carboxylic acid scaffold, the following table summarizes the quantitative binding data across distinct biological targets, highlighting how minor peripheral modifications dictate target specificity.

| Target Enzyme | Lead Compound / Derivative | Mechanism of Action | Potency ( Ki / IC50 ) | Primary Indication |

| hCA XII | 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid (Compound 2c) | Indirect interference with Zn2+ -bound water network [1] | Ki = 0.21 µM | Hypoxic Solid Tumors |

| KDM5B | TK-129 (Pyrazole-based derivative) | Competitive displacement of α -KG at JmjC domain [2] | IC50 = 0.044 µM | Myocardial Fibrosis |

| Neuraminidase | C-5- NH2 -acyl pyrazole-based oseltamivir analogue | Occupation of the viral 150-cavity [3] | IC50 = 0.85 µM | Influenza Infection |

Future Perspectives: From Reversible to Covalent

The future of the pyrazole-5-carboxylic acid scaffold lies in targeted covalent inhibition. While reversible inhibitors like TK-129 show excellent pharmacokinetic profiles, the high intracellular concentration of α -KG in certain metabolic states can outcompete reversible binders. By engineering electrophilic warheads (e.g., acrylamides or sulfonyl fluorides) onto the periphery of the pyrazole core, researchers are developing irreversible KDM5 inhibitors that utilize the carboxylic acid for initial non-covalent anchoring, followed by covalent modification of adjacent non-catalytic lysine residues. This two-step binding kinetic ensures infinite residence time and decouples efficacy from local metabolite fluctuations.

Comprehensive Mass Spectrometry Fragmentation Analysis of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid

Executive Summary

The structural elucidation of substituted pyrazoles is a critical function in modern drug discovery, agrochemical development, and materials science. 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C9H14N2O2 ) presents a highly specific gas-phase fragmentation profile under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This whitepaper provides an authoritative, mechanistic breakdown of its collision-induced dissociation (CID) pathways, translating theoretical gas-phase ion chemistry into actionable, self-validating analytical protocols.

Molecular Profile & Ionization Dynamics

Before analyzing fragmentation, it is essential to establish the precursor ion's theoretical parameters. In positive ion mode (ESI+), the molecule readily accepts a proton, typically at the basic N2 position of the pyrazole ring, which acts as the charge-directed initiator for subsequent fragmentation[1].

-

Monoisotopic Mass : 182.1055 Da

-

Precursor Ion [M+H]+ : 183.1128 m/z

-

Key Structural Liabilities :

-

The C5-carboxylic acid group (prone to decarboxylation).

-

The N1-isopropyl group (prone to alkene elimination).

-

The C3-ethyl group (prone to radical or alkene loss).

-

Mechanistic Causality of Gas-Phase Fragmentation

Mass spectrometry fragmentation of pyrazole-5-carboxylic acid derivatives follows highly predictable, thermodynamically driven pathways based on the stability of the resulting fragment ions[2]. The fragmentation of this specific compound is governed by three primary mechanistic cascades:

Pathway A: Carboxylic Acid Cleavage (Decarboxylation)

The lowest-energy fragmentation event is the loss of the C5-carboxylic acid moiety. Upon collisional activation, the [M+H]+ precursor (m/z 183.11) undergoes a rapid expulsion of carbon dioxide ( CO2 , 44 Da) to yield a highly stable protonated pyrazole intermediate at m/z 139.12 . This decarboxylation is a universal hallmark in the MS/MS analysis of pyrazole-5-carboxylic acids[3]. A minor competing pathway involves the loss of water ( H2O , 18 Da) to form an acylium ion at m/z 165.10 , though this is typically less abundant than the CO2 loss.

Pathway B: N-Dealkylation via Alkene Elimination

Following decarboxylation, the ion at m/z 139.12 undergoes N-dealkylation. N-alkyl groups on pyrazoles are highly susceptible to cleavage under CID[4]. The N1-isopropyl group undergoes a concerted, McLafferty-type rearrangement where a hydrogen atom is transferred to the pyrazole nitrogen, resulting in the neutral loss of propene ( C3H6 , 42 Da). This generates a secondary fragment at m/z 97.08 . The driving force here is the stabilization of the positive charge on the unsubstituted pyrazole nitrogen.

Pathway C: C-Dealkylation

The final major fragmentation step involves the C3-ethyl group. The m/z 97.08 ion can undergo a subsequent alkene elimination, losing ethylene ( C2H4 , 28 Da) to leave the bare, protonated pyrazole core at m/z 69.05 .

Proposed MS/MS CID fragmentation pathway for the pyrazole derivative.

Quantitative Fragmentation Data

To facilitate rapid spectral matching and selected reaction monitoring (SRM) assay development, the theoretical exact masses and neutral losses are summarized below.

| m/z (Observed) | Neutral Loss (Da) | Fragment Formula | Structural Assignment & Mechanism |

| 183.1128 | - | [C9H15N2O2]+ | Protonated precursor ion [M+H]+ |

| 165.1023 | 18.0105 ( H2O ) | [C9H13N2O]+ | Loss of hydroxyl from C5-carboxylic acid |

| 139.1230 | 43.9898 ( CO2 ) | [C8H15N2]+ | Primary decarboxylation of the C5 position |

| 97.0760 | 86.0368 ( CO2+C3H6 ) | [C5H9N2]+ | Decarboxylation + Loss of N1-isopropyl as propene |

| 69.0447 | 114.0681 ( CO2+C3H6+C2H4 ) | [C3H5N2]+ | Sequential loss of CO2 , propene, and C3-ethylene |

Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates specific chemical choices to manipulate ionization efficiency and utilizes Collision Energy (CE) ramping to capture the full structural picture.

A. System Suitability & Sample Preparation

-

Causality : Pyrazoles require an acidic environment to ensure complete protonation at the N2 position prior to droplet desolvation[1].

-

Step 1 : Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade Methanol.

-

Step 2 : Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) .

-

Validation Check : Inject a known standard (e.g., 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid) to verify that the mass error is < 5 ppm and that the baseline CO2 loss is observable at low CE[3].

B. Liquid Chromatography (UHPLC) Parameters

-

Column : C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Gradient : 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

C. Mass Spectrometry (ESI-HRMS) Parameters

-

Ionization : ESI Positive Mode.

-

Capillary Voltage : 3.5 kV (Optimized to prevent in-source fragmentation of the fragile carboxylic acid group).

-

Desolvation Temperature : 350 °C.

-

Collision Energy (CE) Ramping :

-

Why? A static CE will either fail to cleave the alkyl groups (if too low) or completely obliterate the precursor and intermediate ions (if too high).

-

Action: Apply a stepped CE of 15, 30, and 45 eV . 15 eV will capture the [M+H−CO2]+ ion, while 45 eV will drive the cascade down to the bare pyrazole ring (m/z 69.05).

-

Standardized LC-ESI-MS/MS workflow for pyrazole characterization.

References

-

Google Patents. EP2295411A1 - Pyrazoles as 11-beta-hsd-1. European Patent Office. Available at:[1]

-

ACS Publications. Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at:[Link][4]

Sources

Introduction: The Strategic Importance of Amide Bond Formation with Substituted Pyrazoles

An Application Note and Protocol for the Synthesis of Amides from 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The amide bond is a fundamental linkage in a vast array of biologically active molecules, from natural products to pharmaceuticals.[1] The synthesis of amides through the coupling of a carboxylic acid and an amine is, therefore, one of the most critical and frequently employed reactions in medicinal chemistry.[1] Pyrazole-containing compounds, in particular, are a significant class of heterocyclic scaffolds known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The specific substrate, 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, presents a valuable building block for the generation of novel chemical entities with potential therapeutic applications.

This application note provides a detailed guide to the amide coupling of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, offering two robust and widely adopted protocols: one utilizing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and the other employing the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system. The causality behind experimental choices, from reagent selection to purification strategies, is elucidated to provide a comprehensive understanding of the process.

Reagent Selection: A Rationale for HATU and EDC/HOBt

The choice of coupling reagent is paramount for a successful amide bond formation, influencing reaction efficiency, minimizing side reactions, and preserving stereochemical integrity where applicable.

-

HATU: This uronium-based coupling reagent is highly regarded for its efficiency and rapid reaction rates, often yielding clean products with minimal epimerization, a critical consideration in peptide synthesis.[4][5] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[4][6] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, further accelerating the reaction.[4]

-

EDC/HOBt: The combination of a carbodiimide (EDC) with an additive like HOBt is a classic and cost-effective method for amide bond formation.[7][8] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate is converted to an HOBt-ester, which is less prone to racemization and side reactions compared to the O-acylisourea itself.[7][9] The use of a catalytic amount of HOBt in conjunction with a base like DMAP can significantly improve yields, especially with electron-deficient amines.[9]

Experimental Protocols

The following protocols provide a step-by-step guide for the amide coupling of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and is particularly useful for sterically hindered substrates or when minimizing racemization is critical.[5]

Materials:

-

3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

-

Amine (primary or secondary)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

Stoichiometry and Reaction Conditions:

| Reagent | Equivalents |

| 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | 1.0 |

| Amine | 1.1 |

| HATU | 1.1 |

| DIPEA | 2.0 |

| Solvent | Anhydrous DMF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF or DCM.

-

Add the amine (1.1 eq) to the solution.

-

In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of the same anhydrous solvent and add it to the reaction mixture.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, proceed to the work-up and purification section.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a reliable and more economical alternative to HATU-mediated coupling.

Materials:

-

3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

Stoichiometry and Reaction Conditions:

| Reagent | Equivalents |

| 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | 1.0 |

| Amine | 1.1 |

| EDC·HCl | 1.2 |

| HOBt | 1.2 |

| DIPEA or NMM | 2.0 |

| Solvent | Anhydrous DMF or DCM |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

-

Add DIPEA or NMM (2.0 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, proceed to the work-up and purification section.

Reaction Mechanisms and Workflow

Caption: Mechanism of EDC/HOBt mediated amide coupling. [7][9]

Caption: General experimental workflow for amide coupling.

Work-up and Purification

The purification strategy is crucial for obtaining the desired amide in high purity. A combination of extraction and chromatography is typically employed.

Aqueous Work-up:

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a mild acidic solution (e.g., 5% aqueous HCl or citric acid) to remove unreacted amine and basic byproducts.

-

Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.

-

Finally, wash with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification Techniques:

-

Column Chromatography: This is the most common method for purifying amide products. [10]Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or dichloromethane in methanol as the mobile phase. The polarity of the eluent system should be optimized based on the polarity of the product.

-

Recrystallization: If the amide product is a solid, recrystallization can be an effective purification method. [11]Common solvents for recrystallization of amides include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes. [11]* Distillation: For thermally stable and volatile amides, distillation or vacuum distillation can be employed for purification. [10]

Characterization

The structure and purity of the synthesized amide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired amide.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful amide coupling of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. The choice between the HATU and EDC/HOBt methods will depend on factors such as substrate reactivity, cost considerations, and the need to minimize racemization. By understanding the underlying principles of these coupling reactions and employing appropriate work-up and purification techniques, researchers can efficiently synthesize a diverse range of pyrazole-based amides for further investigation in drug discovery and development programs.

References

- Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- H

- Amine to Amide Mechanism - H

- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.

- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube.

- A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008, December 4). American Chemical Society.

- Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid deriv

- What is the best technique for amide purification? (2020, November 2).

- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.

- How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.

- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014, March 29).

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.

- HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.

- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018, January 22).

- Process for the purification of fatty acid amides. (n.d.).

- Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. (2025, January 21). Bentham Science Publishers.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Advances (RSC Publishing).

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.

- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).

- Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).

- Synthesis of 3-Ethoxycarbonyl-1H-pyrazole-5-carboxylic Acid (17a). (n.d.). Thieme E-Journals.

- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020, April 11). MDPI.

- Amide synthesis by acyl

- 1-ethyl-3-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing Amide Extraction Techniques For Pharmaceutical Purity [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

The Synthesis and Coordination Chemistry of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid: A Guide for the Development of Novel Metal-Based Scaffolds

An Application Note and Protocol for Researchers

Introduction

Pyrazole-based ligands have emerged as exceptionally versatile building blocks in the fields of coordination chemistry, materials science, and medicinal chemistry.[1][2][3] Their robust coordination to a wide array of metal ions, coupled with the synthetic tractability to introduce diverse functionalities, allows for the rational design of metal complexes with tailored electronic, magnetic, and biological properties.[4][5] Specifically, pyrazole derivatives containing a carboxylic acid moiety are of significant interest as they offer a secondary coordination site, enabling the formation of stable chelate rings and the construction of higher-order structures like metal-organic frameworks (MOFs).[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the novel ligand, 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and its subsequent use in the preparation of coordination complexes. The strategic incorporation of an ethyl group at the 3-position and a sterically influential isopropyl group at the N1 position of the pyrazole ring offers a unique combination of electronic and steric properties, making this ligand a promising candidate for creating novel coordination compounds with potential applications in catalysis and as therapeutic agents.[1] This document is intended for researchers and professionals in chemistry and drug development, offering both the foundational principles and actionable protocols to explore this promising class of compounds.

Part 1: Synthesis of the Ligand: 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid

The synthesis of the target ligand is a multi-step process that begins with the formation of a key β-dicarbonyl intermediate, followed by the construction of the pyrazole ring via cyclocondensation, and concludes with the hydrolysis of the resulting ester to the final carboxylic acid.

Synthetic Strategy Overview

The chosen synthetic route is based on the classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] This method is highly reliable and adaptable for the synthesis of a wide range of substituted pyrazoles.

Caption: Synthetic pathway for 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

Protocol 1: Synthesis of Ethyl 2,4-dioxohexanoate (β-Dicarbonyl Intermediate)

This step involves a Claisen condensation between 3-pentanone and diethyl oxalate using sodium ethoxide as the base.

Materials:

-

3-Pentanone

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (150 mL). Carefully add sodium metal (1.0 eq) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Condensation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add a solution of 3-pentanone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol (50 mL) dropwise from the dropping funnel over 1 hour with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction mixture will become a thick slurry.

-

Work-up: Pour the reaction mixture into a beaker containing ice and water (300 mL). Acidify the aqueous solution to pH 3-4 by the slow addition of 1 M HCl with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxohexanoate as an oil. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate

This is the key ring-forming step. The reaction of the unsymmetrical β-dicarbonyl with isopropylhydrazine can lead to two regioisomers. The 5-carboxylate isomer is typically favored due to the higher reactivity of the ketone carbonyl adjacent to the ethyl group compared to the one next to the ethoxy group.

Materials:

-

Ethyl 2,4-dioxohexanoate (from Protocol 1)

-

Isopropylhydrazine hydrochloride

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Preparation of Isopropylhydrazine Free Base (in situ): In a round-bottom flask, dissolve isopropylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (100 mL). Stir at room temperature for 30 minutes.

-

Reaction: To the stirred solution, add the crude ethyl 2,4-dioxohexanoate (1.0 eq) followed by glacial acetic acid (0.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired regioisomer, ethyl 3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate.

Protocol 3: Hydrolysis to 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid

This final step converts the ester to the target carboxylic acid ligand.[9][10]

Materials:

-

Ethyl 3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate (from Protocol 2)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (3 M)

Procedure:

-

Saponification: Dissolve the pyrazole ester (1.0 eq) in a mixture of methanol (50 mL) and water (25 mL). Add sodium hydroxide pellets (2.0 eq) and stir the mixture at 60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Precipitation: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

-

Acidification: Slowly add 3 M HCl dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate of the carboxylic acid will form.

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with cold water (3 x 20 mL) to remove any inorganic salts. Dry the product under high vacuum to yield the pure 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

Part 2: Preparation of Coordination Complexes

The synthesized ligand, possessing both a pyrazole nitrogen and a carboxylate group, can act as a bidentate chelating agent to form stable complexes with a variety of transition metals. The general approach involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

General Protocol for Complex Synthesis

The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the final structure and coordination geometry of the complex.[11][12]

Caption: General workflow for the synthesis of coordination complexes.

Specific Protocol: Synthesis of Bis[3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylato]copper(II)

This protocol provides a specific example for the synthesis of a copper(II) complex.

Materials:

-

3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (2.0 eq)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)

-

Sodium hydroxide (2.0 eq)

-

Methanol

-

Deionized water

Procedure:

-

Ligand Solution: Suspend the ligand (2.0 eq) in a mixture of methanol (40 mL) and deionized water (10 mL) in a round-bottom flask.

-

Deprotonation: Add a solution of sodium hydroxide (2.0 eq) in deionized water (5 mL) dropwise to the ligand suspension with stirring. Stir for 15 minutes at room temperature to ensure complete deprotonation, resulting in a clear solution of the sodium pyrazole-carboxylate.

-

Metal Salt Addition: In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 eq) in deionized water (10 mL). Add this blue solution dropwise to the stirred ligand solution.

-

Complex Formation: A precipitate, typically blue or green, will form immediately. Stir the reaction mixture at room temperature for 2 hours to ensure complete complexation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the precipitate sequentially with deionized water (3 x 20 mL) and then with a small amount of cold methanol (10 mL) to remove unreacted starting materials and inorganic by-products.

-

Drying: Dry the resulting solid in a vacuum oven at 60 °C for 12 hours to yield the final copper(II) complex.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the synthesis of various metal complexes with the title ligand. The stoichiometry is generally a 2:1 ligand-to-metal ratio for divalent metals, though this can vary.

| Metal Precursor | Solvent System | Reaction Temperature | Typical Product Color |

| CoCl₂·6H₂O | Methanol/Water | Room Temperature | Pink / Purple |

| NiCl₂·6H₂O | Methanol/Water | 60 °C | Green |

| Zn(OAc)₂·2H₂O | Ethanol | Reflux | White / Colorless |

| Cd(NO₃)₂·4H₂O | Methanol | Room Temperature | White / Colorless |

| Fe(BF₄)₂·6H₂O | Acetonitrile | Room Temperature | Pale Yellow / Orange |

Part 3: Characterization

Thorough characterization of both the ligand and the final coordination complexes is essential to confirm their identity, purity, and structure.

-

For the Ligand:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

-

For the Coordination Complexes:

-

Infrared (IR) Spectroscopy: A key technique to confirm coordination. A shift in the carboxylate C=O stretching frequency compared to the free ligand is indicative of metal binding.[11]

-

Elemental Analysis (CHN): To determine the empirical formula and confirm the ligand-to-metal ratio.

-

UV-Vis Spectroscopy: To study the electronic properties of the complex, particularly for d-block metals like copper, cobalt, and nickel.[12]

-

Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[2][12]

-

Conclusion

This guide provides a robust and detailed framework for the synthesis and utilization of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in coordination chemistry. The protocols are designed to be accessible to researchers with a standard organic and inorganic synthesis background. The versatility of the pyrazole-carboxylate scaffold, combined with the specific substitutions on this novel ligand, offers a rich platform for the discovery of new metal complexes. These compounds hold significant potential for applications ranging from the development of new catalytic systems to the design of novel therapeutic agents, making this an exciting area for further scientific exploration.

References

-

Al-Adilee, K. J., & Al-Juboori, A. A. H. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Scientific Reports, 11(1), 22375. [Link]

-

K-M, F., & M, I. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry, 20(4), 1365-1375. [Link]

-

Kumar, R., et al. (2023). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials, 6(10), 4235–4251. [Link]

-

Singh, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 13(48), 33835-33853. [Link]

-

Parshad, H., et al. (2024). Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. International Journal of Chemistry, 12(1), 1. [Link]

-

El-Shwiniy, W. H., et al. (2022). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. RSC Advances, 12(30), 19349-19360. [Link]

-

Li, Y., et al. (2023). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm, 25(4), 594-601. [Link]

-

Khan, I., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 9(1), 143-162. [Link]

- WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives. (2014).

-

Gu, Y., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

-

Svete, J., et al. (2021). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 26(11), 3326. [Link]

-

El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 7, 1-10. [Link]

-

Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

-

Kumar, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 3. 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 956397-13-0 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester [chinjmap.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. arkat-usa.org [arkat-usa.org]

Application Note: Catalytic Protodecarboxylation of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Abstract

This guide provides a comprehensive overview and detailed protocols for the catalytic protodecarboxylation of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid to produce 3-Ethyl-1-isopropyl-1H-pyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, and efficient methods for its functionalization are of high importance. Traditional decarboxylation methods often require harsh thermal conditions, which can be incompatible with complex molecular architectures. This document details two robust catalytic systems—a copper-based method and a palladium-based method—that offer milder conditions, improved yields, and greater functional group tolerance. We delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental protocols, and offer expert insights for troubleshooting and optimization.

Introduction: The Challenge and Opportunity

The decarboxylation of heteroaromatic carboxylic acids is a fundamental transformation in organic synthesis, providing a direct route to C-H substituted heterocycles. The target molecule, 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid, is a representative substrate whose product, 3-Ethyl-1-isopropyl-1H-pyrazole, serves as a valuable building block in drug discovery and agrochemical research.

However, the direct thermal decarboxylation of pyrazole carboxylic acids can be challenging, often requiring temperatures exceeding 160-200°C.[1][2] Such conditions can lead to substrate decomposition and are unsuitable for sensitive functional groups. Transition metal catalysis presents a superior alternative, enabling this transformation under significantly milder conditions by lowering the activation energy of the carbon-carbon bond cleavage.[3][4] This application note explores two field-proven catalytic systems for this purpose.

Mechanistic Rationale: The Role of the Catalyst

The efficacy of transition metals like copper and palladium in promoting decarboxylation stems from their ability to form intermediate organometallic species, which facilitate the extrusion of carbon dioxide.

-

Copper-Catalyzed Pathway: This process typically involves the in situ formation of a copper(I) carboxylate salt. This intermediate, upon heating, undergoes decarboxylation to form an aryl-copper species. Subsequent protonolysis by a proton source in the reaction medium yields the desired C-H bond and regenerates a copper(I) species that can re-enter the catalytic cycle.[1][5] The use of ligands like 1,10-phenanthroline can stabilize the copper intermediates and accelerate the reaction.[5]

-

Palladium-Catalyzed Pathway: Palladium catalysis often proceeds via a "decarboxylative palladation" step. The carboxylic acid coordinates to a Pd(II) salt, forming a palladium carboxylate. This intermediate then loses CO2 to generate an aryl-palladium complex. This key intermediate is then subjected to protonolysis to release the product and regenerate the active palladium catalyst.[1]

Below is a generalized workflow illustrating the core logic of a catalytic decarboxylation experiment.

Caption: General experimental workflow for catalytic decarboxylation.

Comparative Overview of Catalytic Systems

Choosing the right catalytic system is critical and depends on factors like cost, scalability, and substrate sensitivity. Copper is generally more economical, while palladium can offer broader scope, albeit at a higher cost.

| Parameter | Copper-Catalyzed System | Palladium-Catalyzed System |

| Typical Catalyst | Copper(I) Oxide (Cu₂O) or CuI | Palladium(II) Acetate (Pd(OAc)₂) |

| Catalyst Loading | 5-10 mol% | 2-5 mol% |

| Typical Ligand | 1,10-Phenanthroline | Often ligand-free or simple phosphines |

| Typical Solvent | NMP, DMF, Quinoline | DMSO, Dioxane |

| Temperature Range | 150-190°C (Microwave) or >160°C (Conventional) | 90-150°C |

| Key Advantage | Cost-effective, robust, and efficient with microwave heating.[5] | Milder temperatures possible, broad substrate scope.[1] |

| Potential Drawback | Can require high temperatures with conventional heating. | Higher catalyst cost, potential for side reactions. |

Detailed Experimental Protocols

Safety Precaution: These protocols must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. High-boiling aprotic solvents like NMP and DMF are hazardous; consult their safety data sheets (SDS) before use.

Protocol 1: Microwave-Assisted Copper-Catalyzed Protodecarboxylation

This protocol is adapted from the highly efficient method developed by Goossen et al. for aromatic carboxylic acids, which leverages the speed of microwave irradiation.[5]

A. Principle This method uses an inexpensive catalyst system generated in situ from copper(I) oxide and 1,10-phenanthroline. Microwave heating dramatically reduces reaction times from hours to minutes, minimizing thermal stress on the product and preventing the loss of volatile compounds.[5] The NMP/quinoline solvent mixture provides a high-boiling medium ideal for rapid microwave heating and reaction efficiency.

B. Materials and Reagents

-

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (Substrate)

-

Copper(I) oxide (Cu₂O), CAS: 1317-39-1

-

1,10-Phenanthroline, CAS: 66-71-7

-

N-Methyl-2-pyrrolidone (NMP), anhydrous, CAS: 872-50-4

-

Quinoline, CAS: 91-22-5

-

Microwave vial (10 mL) with stir bar

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

C. Step-by-Step Procedure

-

Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (e.g., 196 mg, 1.0 mmol, 1.0 equiv).

-

Add copper(I) oxide (7.2 mg, 0.05 mmol, 5 mol%) and 1,10-phenanthroline (18 mg, 0.1 mmol, 10 mol%).

-

Add 3.0 mL of anhydrous NMP and 1.0 mL of quinoline.

-

Seal the vial with a cap and purge with nitrogen or argon for 5 minutes.

-

Microwave Reaction: Place the vial in a microwave reactor. Irradiate the mixture at 190°C for 15-20 minutes.

-

Expert Insight: The reaction progress should be monitored by TLC or LC-MS on a small aliquot if possible. Over-exposure can lead to decomposition.

-

-

Work-up: After the reaction, allow the vial to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 25 mL).

-

Isolation: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Ethyl-1-isopropyl-1H-pyrazole.

Protocol 2: Palladium-Catalyzed Protodecarboxylation

This protocol provides a reliable alternative using a palladium catalyst, which may be advantageous for substrates sensitive to very high temperatures.[1]

A. Principle This method relies on the ability of a Pd(II) salt to mediate decarboxylation at temperatures often lower than copper-based systems.[1] DMSO serves as a high-boiling polar solvent that can also act as a ligand to stabilize the palladium intermediates. The added acid ensures efficient protonolysis of the aryl-palladium intermediate, which is often the rate-determining step.

B. Materials and Reagents

-

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (Substrate)

-

Palladium(II) acetate (Pd(OAc)₂), CAS: 3375-31-3

-

Dimethyl sulfoxide (DMSO), anhydrous, CAS: 67-68-5

-

Acetic acid (AcOH), CAS: 64-19-7

-

Schlenk flask or similar reaction vessel

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

C. Step-by-Step Procedure

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (196 mg, 1.0 mmol, 1.0 equiv).

-

Add palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%).

-

Under a flow of nitrogen, add 5 mL of anhydrous DMSO and acetic acid (114 µL, 2.0 mmol, 2.0 equiv).

-

Reaction: Heat the reaction mixture to 120°C in an oil bath and stir for 4-8 hours.

-

Expert Insight: Monitor the reaction by TLC (staining with KMnO₄ can help visualize the product) or LC-MS. The reaction is typically complete when CO₂ evolution ceases.

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of water and transfer to a separatory funnel.

-

Extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash carefully with saturated NaHCO₃ solution (2 x 25 mL) to remove residual DMSO and acetic acid, followed by a wash with brine (25 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to obtain the final product.

Mechanistic Visualization

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed protodecarboxylation, highlighting the key steps of carboxylate formation, decarboxylation, and protonolysis.

Sources

- 1. Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support center for 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of this compound's limited aqueous solubility. Below, you will find a series of troubleshooting questions and in-depth answers to guide your experimental design and formulation strategies.

Understanding the Challenge: Why is This Compound Poorly Soluble?

The structure of 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole carboxylic acid, possesses both hydrophobic (ethyl, isopropyl groups) and hydrophilic (carboxylic acid) moieties. While the carboxylic acid group can be ionized to enhance solubility, the overall lipophilicity of the molecule can lead to low intrinsic aqueous solubility, particularly at acidic pH. The key to improving its solubility lies in overcoming the strong intermolecular forces in its solid-state and enhancing its interaction with water.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing very low solubility of 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid in my aqueous buffer (pH 7.4). What is the first and most critical step I should take?

A1: The initial and most impactful step is to investigate the pH-dependent solubility profile of the compound.

As a carboxylic acid, its solubility is highly dependent on the pH of the medium. The carboxylic acid group is ionizable, and its deprotonated (salt) form is generally much more soluble in water than the neutral, protonated form.

Causality Explained: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the carboxylic acid, the ionized (deprotonated) form will predominate. This negatively charged carboxylate is more polar and forms more favorable interactions with water molecules, thus increasing solubility.[1][2] Conversely, at a pH below the pKa, the un-ionized, less polar form will be more prevalent, leading to lower aqueous solubility.

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid to a known volume of each buffer.

-

Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to remove the undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This plot will reveal the pH at which the compound's solubility is maximized.

Q2: Adjusting the pH helped, but I still haven't reached my target concentration. What are my next options for a simple formulation adjustment?

A2: If pH adjustment alone is insufficient, the next logical step is to explore the use of co-solvents.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[3] They work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules.[4]

Commonly Used Co-solvents in Research and Early Formulation:

-

Dimethyl sulfoxide (DMSO)[5]

-

Ethanol[3]

-

Propylene glycol (PG)[3]

-

Polyethylene glycols (PEGs, e.g., PEG 300, PEG 400)[6]

-

Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

-

Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in each co-solvent (e.g., 10-50 mM in DMSO).

-

Titration into Aqueous Buffer:

-

Start with your aqueous buffer at the optimal pH determined in the previous step.

-

Gradually add small aliquots of the co-solvent stock solution to the buffer, mixing well after each addition.

-

Visually inspect for any signs of precipitation. The point at which the solution remains clear for a specified time indicates the solubility in that co-solvent/buffer mixture.

-

-

Quantitative Analysis: For a more precise measurement, prepare a range of co-solvent concentrations in your buffer (e.g., 1%, 2%, 5%, 10% v/v) and determine the equilibrium solubility in each mixture as described in the pH-solubility protocol.

| Parameter | pH Adjustment | Co-solvent Addition |

| Mechanism | Increases ionization of the carboxylic acid group. | Reduces the polarity of the solvent system. |

| Pros | Simple, effective for ionizable compounds. | Can provide a significant solubility increase. |

| Cons | Only effective for ionizable compounds; may not be suitable for all biological assays due to pH constraints. | High concentrations can impact biological assays and may have toxicity concerns. |

Q3: My compound needs to be in a solid dosage form, and I'm struggling with its dissolution rate. What advanced formulation strategies can I consider?

A3: For solid dosage forms, more advanced techniques like solid dispersions and cyclodextrin complexation are powerful strategies to enhance both solubility and dissolution rate.

These methods work by altering the solid-state properties of the compound, preventing it from forming a stable, poorly soluble crystal lattice.

In a solid dispersion, the drug is dispersed within a hydrophilic carrier matrix.[7] This can result in the drug being in an amorphous (non-crystalline) state, which has a higher energy state and is more readily dissolved than its crystalline counterpart.[8][9]

Common Carriers:

-

Polyvinylpyrrolidone (PVP) grades[8]

-

Copovidone[10]

-

Polyethylene glycols (PEGs)[8]

-

Hydroxypropyl methylcellulose (HPMC)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]

Common Cyclodextrins:

-

β-Cyclodextrin (β-CD)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)[14]

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)[5]

Q4: How can I prepare and evaluate a solid dispersion of my compound?

A4: The solvent evaporation method is a common laboratory-scale technique for preparing solid dispersions.

-

Solubilization: Dissolve both 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid and the chosen carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

-

Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask.

-

Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

-

Milling and Sieving: Scrape the dried solid, gently mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

-

Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure compound and a simple physical mixture of the compound and carrier. This is the most critical test to confirm improved performance.

-

Differential Scanning Calorimetry (DSC): Use DSC to check for the absence of a melting peak for the drug, which would indicate that it is in an amorphous state within the polymer matrix.

-

Powder X-ray Diffraction (PXRD): PXRD analysis should show a halo pattern for an amorphous solid dispersion, rather than the sharp peaks characteristic of a crystalline material.

Q5: What is the best way to screen for a suitable cyclodextrin?

A5: Phase solubility studies are the standard method for evaluating the effectiveness of cyclodextrins.

This method helps determine the binding constant and the stoichiometry of the drug-cyclodextrin complex.

-

Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

-

Equilibrate with Compound: Add an excess amount of your compound to each cyclodextrin solution.

-

Equilibration and Analysis: Shake the samples at a constant temperature until equilibrium is reached (24-48 hours). Then, filter or centrifuge and analyze the concentration of the dissolved compound in each solution by HPLC.

-

Plot and Analyze: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the type of complex formed and the solubility enhancement. A linear (AL-type) plot is common and indicates the formation of a 1:1 soluble complex.

References

-

Jude Jenita, M. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]

-

Parmar, K., & Patel, J. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Pawar, P. A., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

-

Singh, S., & Raval, K. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]

-

Rooba, J. I., et al. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. [Link]

-

Sá Couto, A. R., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

-

Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

-

Wikipedia. (n.d.). Cosolvent. [Link]

-

Roquette. (2025, July 31). How can cyclodextrins enhance solubility?[Link]

-

Journal of Drug Delivery and Therapeutics. (2020, March 14). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]

-

Baghel, S., et al. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

-

Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

-

Drug Discovery & Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

-

Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. [Link]

-

Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]